Spiperone hydrochloride

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Spiperone hydrochloride involves multiple steps, starting with the preparation of the core butyrophenone structure. The key steps include:

Formation of the butyrophenone core: This involves the reaction of 4-fluorobenzoyl chloride with 1-phenylpiperazine to form the intermediate 4-fluorobutyrophenone.

Cyclization: The intermediate undergoes cyclization with 1,3-diaminopropane to form the spirocyclic structure.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reaction conditions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.

化学反应分析

Types of Reactions

Spiperone hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Secondary alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

科学研究应用

Antitumor Activity in Colorectal Cancer

Recent studies have demonstrated that spiperone exhibits significant cytotoxic effects on colorectal cancer (CRC) cells. A key study revealed that spiperone induces apoptosis in CRC cells by disrupting intracellular calcium homeostasis and activating phospholipase C pathways. This leads to endoplasmic reticulum (ER) stress and alterations in lipid metabolism, ultimately resulting in cell death .

Mechanism of Action:

- Calcium Dysregulation: Spiperone triggers a massive release of calcium from the ER, disrupting calcium homeostasis .

- ER Stress Induction: It activates the unfolded protein response, leading to apoptosis .

- Lipid Metabolism Alteration: Changes in sphingolipid profiles were observed, contributing to its cytotoxic effects .

Clinical Relevance:

The study indicates that spiperone's toxicity is negligible for non-neoplastic cells, suggesting its potential as a targeted therapy for CRC .

Cystic Fibrosis Treatment

Spiperone has also been identified as a potential therapeutic agent for cystic fibrosis (CF). Research indicates that it stimulates calcium-activated chloride channels (CaCCs), enhancing chloride secretion in airway epithelial cells. This effect is particularly relevant for CF patients who suffer from defective CFTR chloride channels .

Key Findings:

- Chloride Secretion Activation: Spiperone enhances Cl⁻ secretion through a Ca²⁺-dependent mechanism, which is crucial for maintaining airway hydration and function .

- In Vivo Efficacy: In CFTR-knockout mice models, spiperone demonstrated significant improvement in chloride transport, indicating its potential application in CF therapy .

Neuropharmacological Research

As an antagonist of dopamine and serotonin receptors, spiperone is frequently used in neuropharmacological studies to investigate the roles of these neurotransmitters in various physiological processes. For instance, it has been employed to study the effects of dopamine D2 receptor activation on brown adipose tissue thermogenesis under stress conditions .

Research Highlights:

- Dopamine D2 Receptor Studies: Spiperone's role as a D2 receptor antagonist allows researchers to explore the physiological responses mediated by dopamine signaling pathways .

- Behavioral Studies: Its application extends to animal models for understanding behavioral responses related to anxiety and stress through manipulation of dopaminergic systems .

Antipsychotic Properties

Spiperone remains relevant in psychiatric medicine as an antipsychotic medication. It is utilized for treating schizophrenia and other psychotic disorders due to its ability to modulate dopaminergic activity.

Pharmacological Profile:

- Receptor Affinity: Spiperone shows high affinity for D2 and 5-HT2A receptors, making it effective in managing symptoms associated with psychosis .

- Clinical Usage: It has been used in clinical settings for decades, providing a well-established profile for safety and efficacy in treating schizophrenia .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Colorectal Cancer | Induces apoptosis via calcium dysregulation | Effective against CRC cells with low toxicity |

| Cystic Fibrosis | Activates CaCCs for chloride secretion | Improves airway function in CF models |

| Neuropharmacological Research | D2 receptor antagonism affecting behavior | Insights into dopamine's role in stress |

| Antipsychotic Treatment | Modulates dopaminergic activity | Established use in schizophrenia treatment |

作用机制

Spiperone hydrochloride exerts its effects primarily by antagonizing dopamine and serotonin receptors. It binds to dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT2A receptors, inhibiting their activity. This leads to a reduction in dopaminergic and serotonergic neurotransmission, which is beneficial in the treatment of schizophrenia . Additionally, it activates calcium-activated chloride channels, influencing intracellular calcium levels and cellular signaling pathways .

相似化合物的比较

Similar Compounds

Haloperidol: Another butyrophenone antipsychotic with similar dopamine receptor antagonism.

Pimozide: A diphenylbutylpiperidine antipsychotic with similar therapeutic uses.

Fluspirilene: A diphenylbutylpiperidine antipsychotic with a longer duration of action.

Uniqueness

Spiperone hydrochloride is unique due to its dual role as an antipsychotic and an activator of calcium-activated chloride channels. This dual functionality makes it a valuable compound for both psychiatric treatment and research into calcium signaling pathways .

生物活性

Spiperone hydrochloride, a compound primarily recognized for its antipsychotic properties, exhibits significant biological activity through its interactions with various neurotransmitter receptors. This article delves into the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Overview of this compound

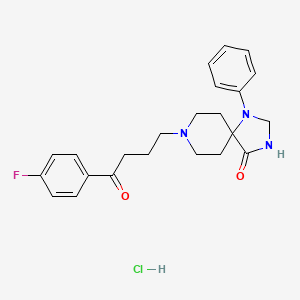

- Chemical Name : 8-[4-(4-Fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one hydrochloride

- CAS Number : 2022-29-9

- Purity : ≥98%

Spiperone is classified as a selective antagonist for both the 5-HT2A serotonin and D2-like dopamine receptors , which are crucial in the modulation of mood and psychotic disorders. The compound has been extensively studied for its binding affinities and biological effects.

Binding Affinities

The binding affinities (Ki values) of this compound to various receptors are summarized in the following table:

| Receptor Type | Ki Value (nM) |

|---|---|

| D2 | 0.06 |

| D3 | 0.6 |

| D4 | 0.08 |

| D1 | ~350 |

| D5 | ~3500 |

| 5-HT2A | 1.27 |

| 5-HT2C | >1000 |

| 5-HT1A | Active |

| 5-HT7 | Active |

These values indicate that spiperone has a high affinity for D2 and D3 receptors, making it effective in treating conditions associated with dopamine dysregulation, such as schizophrenia.

Dopamine and Serotonin Antagonism

Spiperone's primary mechanism involves antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors, which plays a vital role in its antipsychotic effects. Research indicates that spiperone's binding to these receptors can modulate neurotransmitter release and neuronal excitability, thereby alleviating psychotic symptoms .

Calcium Channel Activation

Interestingly, spiperone has been identified as a potent intracellular calcium enhancer. It activates calcium-activated chloride channels (CaCCs), stimulating chloride secretion in airway epithelial cells. This effect is mediated through a phospholipase C-dependent pathway that enhances intracellular calcium levels, which is crucial for various cellular functions .

Case Studies and Research Findings

-

Antitumor Activity in Colorectal Cancer :

A study revealed that spiperone induces apoptosis in colorectal cancer (CRC) cells through phospholipase C activation and subsequent dysregulation of intracellular calcium homeostasis. This suggests that spiperone may serve as a novel therapeutic agent against CRC by targeting specific cellular pathways involved in cancer cell survival . -

Impact on Cystic Fibrosis :

Spiperone has shown potential in enhancing chloride secretion in cystic fibrosis models by activating CaCCs. This effect could provide a new avenue for treating cystic fibrosis by compensating for defective CFTR channels . -

Conformational Studies :

Structural studies have elucidated the binding mode of spiperone at the dopamine D2 receptor, highlighting critical interactions that stabilize its antagonist activity. Mutations in specific receptor residues significantly affect spiperone's binding efficacy, underscoring the importance of receptor conformation in drug action .

属性

IUPAC Name |

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O2.ClH/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20;/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIKMLCZZMOBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873371 | |

| Record name | Spiperone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2022-29-9 | |

| Record name | Spiperone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。